molecular formula C10H13IN2O5 B13430490 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13430490
M. Wt: 368.12 g/mol
InChI Key: CEDNKUHFIZKKMW-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly referred to as 5'-Deoxy-5'-iodo-5-methyluridine, is a synthetic nucleoside analog derived from thymidine. Its IUPAC name reflects key structural features: a pyrimidine-2,4-dione core with a 5-methyl substitution and a modified oxolane (furanose) ring containing iodomethyl at the 5' position (2R,3R,4S,5S stereochemistry) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the formation of the oxolane ring and subsequent attachment of the pyrimidine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The iodinated moiety may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₁₀H₁₃IN₂O₅
  • Molecular Weight : 368.13 g/mol
  • CAS Numbers : 1884334-62-6 (primary) and 14259-58-6 (alternate) .
  • Mechanism : Acts as a chain terminator by incorporating into viral DNA/RNA during replication, inhibiting viral polymerases .
  • Applications : Investigated for broad-spectrum antiviral activity against DNA/RNA viruses, with enhanced lipophilicity due to the iodine atom improving cellular uptake .

Structural and Functional Comparison

The table below highlights structural differences, antiviral targets, and key research findings for the target compound and its analogs:

Compound Name Substitution Molecular Formula Antiviral Target Mechanism Key Research Findings References
5'-Deoxy-5'-iodo-5-methyluridine 5'-Iodomethyl C₁₀H₁₃IN₂O₅ DNA/RNA viruses Chain termination via 5'-iodo group Potent inhibition of viral replication; enhanced lipophilicity improves bioavailability
Telbivudine 5'-Hydroxymethyl (β-L) C₁₀H₁₄N₂O₅ HBV Competes with dTTP as triphosphate High selectivity for HBV polymerase; low resistance in clinical use
Zidovudine (AZT) 3'-Azido C₁₀H₁₃N₅O₄ HIV Chain termination via 3'-azido group First FDA-approved NRTI; mitochondrial toxicity limits long-term use
Clevudine 3'-Fluoro C₁₀H₁₃FN₂O₅ HBV Inhibits HBV DNA polymerase Long intracellular half-life; reduced nephrotoxicity compared to adefovir
Stavudine (d4T) 2',3'-Didehydro (unsaturated) C₁₀H₁₂N₂O₄ HIV Chain termination via unsaturated bond High efficacy but linked to lipodystrophy and neuropathy
5-Methyluridine (Ribothymidine) 5'-Hydroxymethyl (unmodified) C₁₀H₁₄N₂O₆ N/A RNA modification No antiviral activity; naturally occurring in tRNA

Mechanistic and Pharmacological Insights

Target Compound vs. Telbivudine

  • Structural Difference : The 5'-iodomethyl group in the target compound replaces Telbivudine’s 5'-hydroxymethyl.
  • Telbivudine’s β-L configuration confers selectivity for HBV polymerase over human DNA polymerases, reducing off-target effects .

Target Compound vs. Zidovudine (AZT)

  • Substitution Position : The target’s 5'-iodomethyl contrasts with AZT’s 3'-azido group.
  • Mechanism : Both inhibit replication via chain termination, but AZT’s azido group causes mitochondrial toxicity by inhibiting human DNA polymerase γ . The target compound’s iodine substitution may mitigate this toxicity, though data are pending.

Target Compound vs. 5-Methyluridine

  • Functionalization : The target’s 5'-iodomethyl replaces the natural 5'-hydroxymethyl in ribothymidine.
  • Activity : Ribothymidine lacks antiviral activity but is critical for RNA structure . The iodine substitution introduces a steric and electronic perturbation, enabling viral polymerase inhibition.

Research Findings

Efficacy : The target compound’s iodine atom enhances antiviral potency against RNA viruses (e.g., RSV, influenza) compared to hydroxymethyl analogs .

Toxicity : Preliminary studies suggest lower mitochondrial toxicity than AZT, though further in vivo validation is needed .

Biological Activity

The compound 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known as 5'-deoxy-5'-iodouridine , is a derivative of uridine and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

PropertyValue
Chemical FormulaC₉H₁₁IN₂O₅
Molecular Weight354.1 g/mol
CAS Number14259-58-6
IUPAC Name1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
PubChem CID188325

Structure

The structural formula of the compound indicates the presence of both a pyrimidine ring and a sugar moiety with hydroxyl and iodomethyl substituents. This unique structure suggests potential interactions with biological macromolecules such as nucleic acids.

  • Antiviral Activity : The compound has been studied for its antiviral properties. It mimics natural nucleosides and can interfere with viral replication processes. Specifically, it has shown efficacy against various RNA viruses by inhibiting viral polymerases.
  • Antitumor Effects : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Its ability to inhibit DNA synthesis in rapidly dividing cells makes it a candidate for further investigation in cancer therapy.
  • Immunomodulation : Preliminary studies suggest that the compound may modulate immune responses, enhancing the activity of certain immune cells while suppressing others. This dual action could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Study 1: Antiviral Properties

A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of 5'-deoxy-5'-iodouridine against HIV and other RNA viruses. The results demonstrated that the compound effectively inhibited viral replication in vitro and showed low cytotoxicity in human cell lines .

Study 2: Antitumor Activity

In a recent clinical trial involving patients with advanced solid tumors, administration of the compound led to significant tumor reduction in a subset of participants. The study highlighted its potential as a chemotherapeutic agent when combined with existing therapies .

Study 3: Immunomodulatory Effects

Research conducted at a leading immunology institute explored the immunomodulatory effects of the compound in murine models. The findings indicated that it could enhance T-cell activation while reducing pro-inflammatory cytokine production, suggesting its utility in managing autoimmune conditions .

Safety and Toxicology

While initial studies indicate that this compound exhibits low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary. Safety data suggest mild side effects such as gastrointestinal disturbances; however, further long-term studies are warranted to fully understand its safety profile .

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, and how can stereochemical purity be ensured?

Methodological Answer: The compound is synthesized via nucleoside analog synthesis strategies. Key steps include:

  • Stereoselective glycosylation : Use ribose derivatives with protected hydroxyl groups to introduce the iodomethyl substituent at the 5'-position .
  • Pyrimidine coupling : React the sugar moiety with 5-methyluracil under Mitsunobu or Vorbrüggen conditions to ensure β-D stereochemistry .
  • Iodination : Introduce the iodomethyl group via halogenation under controlled conditions (e.g., using N-iodosuccinimide in anhydrous solvent).
  • Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to isolate stereoisomers. Validate purity via chiral chromatography and compare optical rotation with literature values .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm stereochemistry (e.g., coupling constants for oxolane ring protons: J2,356HzJ_{2',3'} \approx 5-6 \, \text{Hz}) and iodomethyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C10H13IN2O5\text{C}_{10}\text{H}_{13}\text{IN}_2\text{O}_5, expected m/z368.99m/z \approx 368.99) .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (R/S descriptors) .
  • Stability Studies : Monitor degradation under varying pH (4–9) and temperature (4–37°C) using UV-Vis spectroscopy. The compound is prone to hydrolysis at the glycosidic bond under alkaline conditions .

Q. Q3. How does the iodomethyl group influence the compound’s reactivity and stability in aqueous solutions?

Methodological Answer: The iodomethyl group:

  • Enhances electrophilicity : Facilitates nucleophilic substitution reactions (e.g., with thiols or amines in buffer solutions).
  • Reduces stability in light : Decomposes via radical pathways; store in amber vials under inert gas .
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but aggregates in water. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Advanced Research Questions

Q. Q4. What strategies can be used to study this compound’s interactions with DNA/RNA polymerases or viral enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : Perform kinetic studies with 3H^3\text{H}-labeled nucleotides to measure incorporation efficiency into nucleic acid chains .
  • Molecular Docking : Use software like AutoDock Vina with crystal structures of polymerases (e.g., HIV reverse transcriptase) to predict binding modes. Focus on the iodomethyl group’s van der Waals interactions with hydrophobic enzyme pockets .
  • Resistance Profiling : Co-culture with viral strains (e.g., hepatitis C) to identify mutations that reduce inhibitory effects, indicating target specificity .

Q. Q5. How can computational modeling resolve contradictions in reported activity data for analogs of this compound?

Methodological Answer:

  • QSAR Analysis : Build models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural variations (e.g., iodine vs. bromine substituents) with antiviral IC50_{50} values .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to explain discrepancies in experimental data (e.g., why iodinated analogs show higher potency than chlorinated ones) .

Q. Q6. What isotopic labeling approaches are feasible for tracking metabolic pathways of this compound?

Methodological Answer:

  • Tritium Labeling : Introduce 3H^3\text{H} at the 5-methyl group via catalytic tritiation of a precursor (e.g., 5-vinyluracil derivative) .
  • 125I^{125}\text{I} Radiolabeling : Substitute stable iodine with 125I^{125}\text{I} using iododestannylation for in vivo biodistribution studies. Validate radiochemical purity via radio-HPLC .

Q. Q7. How should researchers address contradictory data on the compound’s cytotoxicity in different cell lines?

Methodological Answer:

  • Dose-Response Profiling : Test cytotoxicity across multiple cell lines (e.g., HepG2, HEK293) with standardized MTT assays. Normalize data to intracellular ATP levels to rule out assay artifacts .
  • Mechanistic Studies : Use siRNA knockdowns to identify pathways (e.g., p53 or NF-κB) that modulate toxicity. Cross-validate with transcriptomics .

Properties

Molecular Formula

C10H13IN2O5

Molecular Weight

368.12 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O5/c1-4-3-13(10(17)12-8(4)16)9-7(15)6(14)5(2-11)18-9/h3,5-7,9,14-15H,2H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

CEDNKUHFIZKKMW-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.